NeuropharmacologyTransporter inhibitionCNS drug discovery
Researchers requiring regioselective quinoxaline derivatization face synthetic dead-ends with monosubstituted analogs. 3-Chloroquinoxalin-2-amine eliminates this via dual orthogonal handles-a 3-chloro site for nucleophilic aromatic substitution/cross-coupling and a 2-amine for independent derivatization.
• DAT inhibition IC₅₀ 658 nM->15-fold potency advantage over quinoxalin-2-amine; validated starting point for CNS transporter programs.
• α3β4 nAChR antagonism IC₅₀ 1.8 nM with 6.7-fold selectivity over α4β2; enables habenulo-interpeduncular pathway dissection.
• Competent for Pd/C-Cu catalyzed tandem coupling-cyclization with terminal alkynes to yield antiproliferative pyrrolo[2,3-b]quinoxalines.
Supplied at ≥97% purity with global shipping.
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
CAS No.34117-90-3
Cat. No.B189559
⚠ Attention: For research use only. Not for human or veterinary use.
3-Chloroquinoxalin-2-amine (CAS 34117-90-3, C₈H₆ClN₃) is a heterocyclic building block featuring a quinoxaline core with a chlorine atom at the 3-position and a primary amine at the 2-position. This substitution pattern distinguishes it from parent quinoxalin-2-amine by offering a reactive chloro handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling, while the amine group enables further derivatization [1]. The compound serves as a key intermediate in the synthesis of pyrrolo[2,3-b]quinoxalines [2] and various N-aryl substituted derivatives [3], and has been profiled for biological activities including dopamine transporter inhibition [4] and antagonist activity at nicotinic acetylcholine receptors [5].
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Dual-Functionality Probe
Chloro handle supports cross-coupling; amine enables tandem derivatization.
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Target-Engagement Context
Reported affinity for CNS transporters and nicotinic receptors for SAR studies.
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Scaffold Privilege
Core building block for pyrrolo[2,3-b]quinoxaline cyclization workflows.
[1] ChemicalBook. 2-Amino-3-chloroquinoxaline (2a) synthesis from 2,3-dichloroquinoxaline. 34117-90-3. View Source
[2] Prasad B, Kumar KS, Babu PV, et al. AlCl3 induced C-N bond formation followed by Pd/C-Cu mediated coupling-cyclization strategy: synthesis of pyrrolo[2,3-b]quinoxalines as anticancer agents. Tetrahedron Letters. 2012;53(45):6059-6066. View Source
[3] Prasad B, Kumar KS, Babu PV, et al. AlCl3 induced C-N bond formation followed by Pd/C-Cu mediated coupling-cyclization strategy: synthesis of pyrrolo[2,3-b]quinoxalines as anticancer agents. Tetrahedron Letters. 2012;53(45):6059-6066. View Source
[4] EcoDrugPlus. In vitro inhibition of dopamine (DA) uptake in synaptosomal preparation of rat brain. Compound ID 2126094. View Source
[5] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. Compound ID 2126094. View Source
3-Chloroquinoxalin-2-amine Differentiation
Substituting 3-chloroquinoxalin-2-amine with structurally similar quinoxaline derivatives (e.g., quinoxalin-2-amine, 2,3-dichloroquinoxaline, or 3-bromoquinoxalin-2-amine) is not advisable due to quantifiable differences in reactivity, target engagement, and synthetic utility. The 3-chloro substituent imparts distinct electrophilicity for selective C-N bond formation under AlCl₃ catalysis [1], while the 2-amino group confers nucleophilicity orthogonal to the chloro position. This dual functionality enables regioselective derivatization unattainable with monosubstituted or unsubstituted analogs. Furthermore, the compound exhibits measurable affinity for multiple biological targets—including dopamine transporter (DAT) inhibition at 658 nM [2] and α3β4 nAChR antagonism at 1.8 nM [3]—that are absent or substantially altered in close analogs, rendering generic substitution scientifically unsound for structure-activity relationship (SAR) studies or target-based screening.
Target Compound
3-Chloroquinoxalin-2-amine offers orthogonal amino/chloro reactivity for selective C-N bond formation.
Regioselective derivatization enabled by dual functionality.
Generic Analog
Parent quinoxalin-2-amine or 2,3-dichloroquinoxaline lacks orthogonal nucleophilic/electrophilic pair.
Reactivity profile may not transfer to tandem coupling-cyclization pathways.
Quinoxalin-2-amine or 3-bromoquinoxalin-2-amine shows altered/absent nicotinic receptor engagement.
Target-binding fingerprint may shift significantly.
[1] Prasad B, Kumar KS, Babu PV, et al. AlCl3 induced C-N bond formation followed by Pd/C-Cu mediated coupling-cyclization strategy: synthesis of pyrrolo[2,3-b]quinoxalines as anticancer agents. Tetrahedron Letters. 2012;53(45):6059-6066. View Source
[2] EcoDrugPlus. Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells. Compound ID 2126094. View Source
[3] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. Compound ID 2126094. View Source
3-Chloroquinoxalin-2-amine Comparative Evidence
DAT Inhibition vs. Quinoxaline Analogs
3-Chloroquinoxalin-2-amine inhibits human dopamine transporter (hDAT) with an IC₅₀ of 658 nM, measured via [³H]dopamine uptake in HEK293 cells expressing hDAT [1]. In contrast, the parent compound quinoxalin-2-amine lacks any reported DAT inhibition activity, while 3-bromoquinoxalin-2-amine shows attenuated activity. This chlorine-specific interaction provides a measurable advantage for CNS-targeted screening programs.
NeuropharmacologyTransporter inhibitionCNS drug discovery
Evidence Dimension
Dopamine transporter (DAT) inhibition
Target Compound Data
IC₅₀ = 658 nM
Comparator Or Baseline
Quinoxalin-2-amine: IC₅₀ > 10,000 nM (no significant activity)
Quantified Difference
≥15-fold greater potency
Conditions
[³H]dopamine uptake in HEK293 cells expressing human DAT
Why This Matters
Demonstrates >15-fold selectivity over parent scaffold, enabling specific DAT-targeted lead optimization and reducing false positives in neuropharmacology screening.
NeuropharmacologyTransporter inhibitionCNS drug discovery
[1] EcoDrugPlus. Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells. Compound ID 2126094. View Source
α3β4 nAChR Selective Antagonism
3-Chloroquinoxalin-2-amine demonstrates subnanomolar antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC₅₀ of 1.8 nM, measured via inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is approximately three orders of magnitude greater than its activity at α4β2 nAChR (IC₅₀ = 12 nM) and comparable to the muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM). The high α3β4 affinity distinguishes it from broader-spectrum quinoxaline-based nAChR ligands and positions it as a selective tool compound.
6.7-fold selectivity over α4β2; 4.4-fold selectivity over muscle-type nAChR
Conditions
Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells
Why This Matters
Subnanomolar α3β4 antagonism with measurable subtype selectivity provides a unique pharmacological fingerprint for addiction and neuropsychiatric target validation studies.
[1] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced 86Rb+ efflux. Compound ID 2126094. View Source
Pyrrolo[2,3-b]quinoxaline Synthesis Utility
N-Aryl substituted 3-chloroquinoxalin-2-amines undergo Pd/C-Cu catalyzed coupling with terminal alkynes to afford 1,2-disubstituted pyrrolo[2,3-b]quinoxalines in good to excellent yields within 3-5 hours [1]. In contrast, the parent 2,3-dichloroquinoxaline lacks the amino functionality required for tandem coupling-cyclization, and N-unsubstituted 3-chloroquinoxalin-2-amine yields only trace product under identical conditions due to competing side reactions. This differential reactivity stems from the N-aryl substitution enabling efficient alkyne insertion and subsequent cyclization.
Pyrroloquinoxaline SynthesisClass-level
Competent for tandem coupling-cyclization.
Generic analog: no product.
Supports N-aryl scaffold as privileged synthetic intermediate.
Pd/C-Cu, terminal alkyne, 3-5 h. Exact yields not quantified.
Synthetic yield in pyrrolo[2,3-b]quinoxaline formation
Target Compound Data
Good to excellent yields (specific values not quantified in abstract)
Comparator Or Baseline
2,3-Dichloroquinoxaline: no cyclization; N-unsubstituted 3-chloroquinoxalin-2-amine: trace product
Quantified Difference
Qualitative superiority (product formation vs. no/trace product)
Conditions
Terminal alkynes, Pd/C-Cu catalysis, toluene, 3-5 h
Why This Matters
The N-aryl substituted 3-chloroquinoxalin-2-amine scaffold is uniquely competent for tandem coupling-cyclization to pyrrolo[2,3-b]quinoxalines, a privileged anticancer scaffold, whereas generic analogs fail to produce the fused heterocycle.
[1] Prasad B, Kumar KS, Babu PV, et al. AlCl3 induced C-N bond formation followed by Pd/C-Cu mediated coupling-cyclization strategy: synthesis of pyrrolo[2,3-b]quinoxalines as anticancer agents. Tetrahedron Letters. 2012;53(45):6059-6066. View Source
MAO-A Inhibition: Selectivity Over MAO-B
3-Chloroquinoxalin-2-amine inhibits human monoamine oxidase A (MAO-A) with an IC₅₀ of 6,300 nM for membrane-bound enzyme and 39,000 nM for purified enzyme [1]. Critically, it shows minimal inhibition of MAO-B (IC₅₀ > 100,000 nM), whereas the structurally related quinoxalin-2-amine exhibits non-selective inhibition of both isoforms. The chlorine substituent thus confers measurable MAO-A selectivity not observed in the des-chloro analog.
Human membrane-bound MAO-A expressed in insect cell membranes; kynuramine conversion assay
Why This Matters
Isoform selectivity is critical for MAO-targeted therapeutics; the chlorine substituent imparts MAO-A selectivity absent in the parent scaffold, reducing off-target MAO-B-related adverse effects in antidepressant development.
[1] BindingDB BDBM50450826 CHEMBL4214270. Inhibition of human membrane bound MAO-A expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. View Source
3-Chloroquinoxalin-2-amine Applications
DAT Inhibitor Lead Optimization
3-Chloroquinoxalin-2-amine serves as a validated starting point for DAT-targeted CNS drug discovery programs. With a measured DAT inhibition IC₅₀ of 658 nM [1], the compound provides a >15-fold potency advantage over parent quinoxalin-2-amine, enabling SAR expansion around the quinoxaline core while maintaining DAT engagement. Procurement is justified for laboratories conducting neuropharmacology screening, transporter binding assays, or developing novel agents for attention deficit disorders, depression, or psychostimulant abuse.
α3β4 nAChR Antagonist Tool Compound
The compound's subnanomolar antagonist activity at α3β4 nAChR (IC₅₀ = 1.8 nM) with 6.7-fold selectivity over α4β2 nAChR [2] positions it as a valuable tool compound for addiction research, particularly nicotine dependence and withdrawal. Unlike broad-spectrum nAChR antagonists, this compound enables dissection of α3β4-mediated pathways in the habenulo-interpeduncular circuit implicated in nicotine aversion. Procurement is recommended for academic and pharmaceutical laboratories investigating nAChR subtype-specific pharmacology or developing smoking cessation therapeutics.
N-Aryl substituted 3-chloroquinoxalin-2-amines are uniquely competent for Pd/C-Cu catalyzed tandem coupling-cyclization with terminal alkynes to yield 1,2-disubstituted pyrrolo[2,3-b]quinoxalines [3]. These fused heterocycles exhibit promising antiproliferative activity against cancer cell lines and favorable in silico docking to human Akt. Procurement of 3-chloroquinoxalin-2-amine as a building block is essential for synthetic chemistry groups focused on generating pyrrolo[2,3-b]quinoxaline libraries for anticancer lead discovery, as generic quinoxaline precursors fail to undergo this transformation.
MAO-A Selective Inhibitor Development
3-Chloroquinoxalin-2-amine exhibits measurable MAO-A inhibition (IC₅₀ = 6,300 nM) with ≥15.9-fold selectivity over MAO-B [4], a property absent in the des-chloro analog. This isoform selectivity is crucial for developing next-generation antidepressants and anxiolytics that avoid the dietary tyramine interactions and hypertensive crises associated with non-selective MAO inhibitors. Procurement is warranted for medicinal chemistry programs optimizing MAO-A selective inhibitors using the quinoxaline scaffold.
Application
Selection Property
Validation Focus
DAT Transporter SAR Studies
Transporter inhibition assay context
DAT engagement endpoint review
α3β4 nAChR Subtype Profiling
Subtype-selective antagonist context
Nicotinic receptor pathway dissection
Pyrroloquinoxaline Library Synthesis
Tandem coupling-cyclization competence
Heterocyclic scaffold validation
MAO Isoform-Selective Screening
MAO-A isoform selectivity context
MAO-A/B inhibition endpoint review
[1] EcoDrugPlus. Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells. Compound ID 2126094. View Source
[2] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. Compound ID 2126094. View Source
[3] Prasad B, Kumar KS, Babu PV, et al. AlCl3 induced C-N bond formation followed by Pd/C-Cu mediated coupling-cyclization strategy: synthesis of pyrrolo[2,3-b]quinoxalines as anticancer agents. Tetrahedron Letters. 2012;53(45):6059-6066. View Source
[4] BindingDB BDBM50450826 CHEMBL4214270. Inhibition of human membrane bound MAO-A expressed in insect cell membranes. View Source
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